N-[(2-bromophenyl)carbamothioyl]benzamide
Overview
Description
N-[(2-Bromophenyl)carbamothioyl]benzamide is a chemical compound with the molecular formula C14H11BrN2OS . It has an average mass of 335.219 Da and a mono-isotopic mass of 333.977539 Da .
Synthesis Analysis
The synthesis of this compound and similar compounds has been reported . The general procedure involves the reaction of a suitable benzoyl chloride with ammonium thiocyanate in dry acetone. The reaction mixture is refluxed, cooled down to room temperature, and then a solution of the appropriate amine in acetone is added. The resulting mixture is stirred under reflux for further 30 minutes .Molecular Structure Analysis
The molecular structure of this compound consists of 14 carbon atoms, 11 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom . The InChI code for this compound is 1S/C14H11BrN2OS/c15-11-8-4-5-9-12(11)16-14(19)17-13(18)10-6-2-1-3-7-10/h1-9H,(H2,16,17,18,19) .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The compound is sealed in dry conditions and stored at 2-8°C . It has a calculated lipophilicity (Log Po/w) of 2.86 (iLOGP), 4.21 (XLOGP3), 3.39 (WLOGP), 3.37 (MLOGP), and 3.83 (SILICOS-IT), with a consensus Log Po/w of 3.53 .Scientific Research Applications
Antipathogenic Activity
N-[(2-bromophenyl)carbamothioyl]benzamide derivatives exhibit significant antipathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains, which are known for their biofilm-forming capabilities. This indicates their potential for the development of novel antimicrobial agents with antibiofilm properties. The effectiveness of these compounds is notably enhanced by the presence of halogen atoms on the N-phenyl substituent of the thiourea moiety, underscoring the role of halogenation in bioactivity enhancement (Limban, Marutescu, & Chifiriuc, 2011).
Anticancer Activity
A series of N-(phenylcarbamothioyl)benzamide derivatives have been synthesized and evaluated for their anti-inflammatory properties, with one compound showing promising results. This suggests a potential pathway for the development of new anticancer agents, as inflammation is closely linked to cancer progression. These findings highlight the importance of the structural modification of benzamide derivatives in the search for more effective therapeutic agents (Yadav & Mohite, 2020).
Catalytic Applications
Chiral this compound derivatives have been utilized in the synthesis of novel chiral Ru(II) complexes. These complexes are effective catalysts for the asymmetric transfer hydrogenation of aromatic ketones, demonstrating the utility of these derivatives in synthetic organic chemistry, particularly in enantioselective synthesis. The unique monodentate coordination of the acylthiourea ligands to the ruthenium center highlights an innovative approach to the design of catalytic systems (Sheeba et al., 2014).
Corrosion Inhibition
This compound and its derivatives serve as effective corrosion inhibitors for carbon steel in acidic solutions. Their efficiency is attributed to the formation of a protective adsorptive layer on the metal surface, which significantly reduces the corrosion rate. This application is particularly relevant in industrial processes where acid corrosion is a common issue, providing a cost-effective and reliable method for protecting metal infrastructure (Shahabi, Norouzi, & Ganjali, 2015).
Antimicrobial Properties
The antimicrobial properties of this compound derivatives have been confirmed through qualitative and quantitative assessments against various bacterial and fungal strains. These compounds are active at low concentrations against both Gram-positive and Gram-negative bacteria as well as fungi, indicating their broad-spectrum antimicrobial activity. The structural attributes, particularly the presence of electron-donating and halogen substituents, significantly influence their antimicrobial efficacy, opening avenues for the development of new antimicrobial agents (Limban et al., 2011).
Safety and Hazards
N-[(2-Bromophenyl)carbamothioyl]benzamide is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Properties
IUPAC Name |
N-[(2-bromophenyl)carbamothioyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2OS/c15-11-8-4-5-9-12(11)16-14(19)17-13(18)10-6-2-1-3-7-10/h1-9H,(H2,16,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXBFCJFFLDLAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50398702 | |
Record name | N-[(2-Bromophenyl)carbamothioyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50398702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5391-29-7 | |
Record name | 5391-29-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523940 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-[(2-Bromophenyl)carbamothioyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50398702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.